(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Overview
Description
(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Asymmetric Synthesis
(S)-2-Amino-2-(4-nitrophenyl)acetic acid and its derivatives have been explored for their efficiency as catalysts in asymmetric synthesis reactions. For instance, a biphenyl-based axially chiral amino acid derivative of this compound demonstrated superior catalytic efficiency in the direct asymmetric aldol reaction, achieving excellent yield and enantioselectivity with minimal catalyst load T. Kano, Osamu Tokuda, K. Maruoka, 2006. This highlights its potential for the development of more efficient and selective catalytic processes in organic synthesis.
Metal Complexation for Antioxidant and Enzyme Inhibition
The compound has also been incorporated into Schiff base ligands for metal complexation, leading to the synthesis of transition metal complexes that exhibit significant antioxidant properties and selective enzyme inhibitory activities. For example, zinc complexes of a Schiff base ligand derived from this compound showed notable xanthine oxidase inhibitory activity, surpassing standard reference drugs in efficacy M. Ikram, S. Rehman, et al., 2015. This suggests applications in the development of new therapeutic agents targeting oxidative stress-related diseases.
Electrochemical Sensing of Toxic Pollutants
Another significant application is in the development of electrochemical sensors for detecting toxic organic pollutants. Gold-copper alloy nanoparticles modified electrodes, sensitive to nitroaromatic compounds, demonstrated ultrahigh sensitivity for detecting pollutants like 2-amino-4-nitrophenol, indicating the role of this compound derivatives in enhancing pollutant detection sensitivity Afzal Shah, Mehwish Akhtar, et al., 2017. This application is crucial for environmental monitoring and safety.
Exploration of Explosive Properties
Research has also delved into the explosive properties of benzotriazoles derived from nitro-substituted 2-aminodiphenylamines, akin to the structural motifs seen in this compound. These studies aim to evaluate potential energetic materials for industrial applications, focusing on their densities, explosive properties, and sensitiveness J. Flippen-Anderson, R. Gilardi, et al., 1992. This research contributes to the development of safer and more efficient energetic materials.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDAQWKJUCVHJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363562 | |
Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336877-66-8 | |
Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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